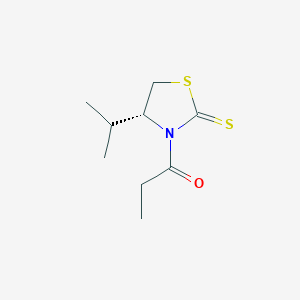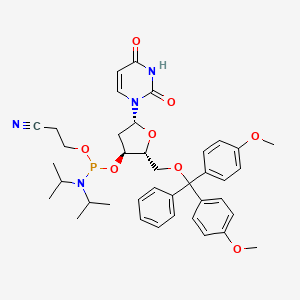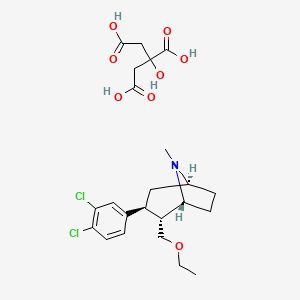
2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxopropyl)-, (4R)-
Overview
Description
2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxopropyl)-, (4R)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as R-(+)-thioctic acid or alpha-lipoic acid (ALA), and it is a naturally occurring compound that is synthesized in the human body. ALA has been studied extensively for its antioxidant properties and its potential therapeutic effects in various diseases.
Scientific Research Applications
Rhodanine-Based Compounds in Drug Discovery
Rhodanines and related thiazolidine derivatives have been identified as important scaffolds in drug discovery due to their wide spectrum of pharmacological activities. These compounds have been involved in the development of treatments for conditions like type II diabetes mellitus. Chemical modifications of these heterocycles have led to a variety of compounds with significant biological activities. The versatility in chemical derivatization makes rhodanine-based compounds, including those related to 2-Thiazolidinethione, a promising area in medicinal chemistry (Tomašič & Mašič, 2009).
Anticancer Potential of 4-Thiazolidinone Derivatives
A study on 4-thiazolidinones, which are closely related to the chemical structure , has shown that these compounds exhibit cytotoxic and proapoptotic properties in certain cancer cell lines, particularly at higher concentrations. This highlights the potential application of thiazolidinone derivatives in cancer research and therapy (Szychowski et al., 2017).
Multicomponent Reactions for Bioactive Molecules
The use of multicomponent reactions (MCRs) involving thiazolidinone cores, such as 2-Thiazolidinethione derivatives, has been demonstrated to be effective in the synthesis of potentially bioactive molecules. These reactions allow for the efficient and cost-effective creation of compounds with significant structural motifs, which are crucial for the design of new therapeutic agents (Sydorenko et al., 2022).
properties
IUPAC Name |
1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS2/c1-4-8(11)10-7(6(2)3)5-13-9(10)12/h6-7H,4-5H2,1-3H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMSKZAOAHMEGE-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CSC1=S)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1[C@@H](CSC1=S)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461623 | |
| Record name | CTK1D1187 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxopropyl)-, (4R)- | |
CAS RN |
487029-68-5 | |
| Record name | CTK1D1187 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3aS)-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborol-1-yl]methyl-trimethylsilane](/img/structure/B1609983.png)





![4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene-7-carbaldehyde](/img/structure/B1609992.png)






